1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid is a chemical compound characterized by its unique structure and properties. It features a cyclohexane ring with a carboxylic acid functional group and a 2-methylphenylmethyl substituent. The molecular formula for this compound is , and its molecular weight is approximately 218.29 g/mol. This compound is classified under carboxylic acids, specifically aromatic carboxylic acids due to the presence of the aromatic 2-methylphenyl group.
The synthesis of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following methods:
Technical details regarding reaction conditions, such as temperature, pressure, and solvents, are crucial for optimizing yields and purity. For instance, maintaining anhydrous conditions during Friedel-Crafts reactions is essential to prevent hydrolysis of intermediates.
The molecular structure of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid can be described as follows:
C1CCC(CC1)(CC2=CC=CC=C2C)C(=O)O
.
NZDOIQMRLOIYOY-UHFFFAOYSA-N
1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Technical details regarding these reactions include reaction conditions (e.g., temperature, solvent), which significantly influence the reaction pathways and yields.
The physical and chemical properties of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for characterizing these properties accurately.
1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid has several scientific applications:
Research continues into optimizing synthesis methods and exploring new applications based on its chemical reactivity and structural features.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4